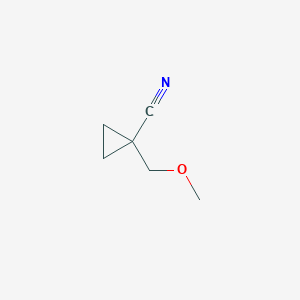
1-(メトキシメチル)シクロプロパンカルボニトリル
概要
説明
1-(Methoxymethyl)cyclopropanecarbonitrile (CAS# 1267146-97-3) is a research chemical compound . It has a molecular weight of 111.14 and a molecular formula of C6H9NO .
Molecular Structure Analysis
The molecular structure of 1-(Methoxymethyl)cyclopropanecarbonitrile can be represented by the SMILES string: COCC1(CC1)C#N . This indicates that the molecule consists of a cyclopropane ring with a carbonitrile (C#N) and a methoxymethyl (COCC1) group attached .Physical And Chemical Properties Analysis
1-(Methoxymethyl)cyclopropanecarbonitrile is a liquid at room temperature . It has a complex set of properties including a topological polar surface area of 33 Ų, a rotatable bond count of 2, and an XLogP3 of 0.1 .科学的研究の応用
医薬品合成
1-(メトキシメチル)シクロプロパンカルボニトリル: は、医薬品合成における貴重な中間体です。その構造は求核付加反応に適しており、これは複雑な分子を構築する上で基本的なものです。 例えば、抗菌作用や抗真菌作用など、生物活性で知られる化合物のクラスであるシクロプロパン含有薬を合成するために使用できます .
農薬研究
農薬分野では、1-(メトキシメチル)シクロプロパンカルボニトリル は、シクロプロパン系農薬の合成の前駆体として役立ちます。 これらの化合物は、害虫の生物学的標的に独特の相互作用を行うことができるシクロプロパンの歪んだ環系により、高い効力を発揮します .
材料科学
この化合物は、ポリマー構造を改変する可能性があるため、材料科学で用途があります。ポリマーにシクロプロパン環を組み込むことで、耐劣化性向上や弾性向上など、その物理的特性を変化させることができます。 これは、耐久性の向上した新素材の開発に特に役立ちます .
化学合成
1-(メトキシメチル)シクロプロパンカルボニトリル: は、有機合成において、シクロプロパン部分をより大きな分子に導入するために使用されます。 その反応性により、複雑な分子構造を構築することができ、これは目的の特性を持つ新しい有機化合物の開発において不可欠です .
生化学
生化学では、この化合物は、シクロプロパン環を含む酵素-基質相互作用を研究するために使用できます。 これらの相互作用を理解することは、潜在的な治療薬となる酵素阻害剤の設計に不可欠です .
環境科学
環境科学の研究では、シクロプロパン含有化合物の分解を研究する際に、1-(メトキシメチル)シクロプロパンカルボニトリル が役立ちます。 これにより、これらの物質の環境への影響を評価し、それらの影響を軽減するための生分解戦略を開発することができます .
作用機序
The mechanism of action of 1-(Methoxymethyl)cyclopropanecarbonitrile is not well understood, but it has been proposed that 1-(Methoxymethyl)cyclopropanecarbonitrile exerts its biological activity by inhibiting the activity of certain enzymes. For example, 1-(Methoxymethyl)cyclopropanecarbonitrile has been found to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. 1-(Methoxymethyl)cyclopropanecarbonitrile has also been found to inhibit the activity of the enzyme squalene synthase, which is involved in the synthesis of cholesterol.
Biochemical and physiological effects:
1-(Methoxymethyl)cyclopropanecarbonitrile has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that 1-(Methoxymethyl)cyclopropanecarbonitrile inhibits the growth of cancer cells, fungi, and viruses. 1-(Methoxymethyl)cyclopropanecarbonitrile has also been found to inhibit the activity of certain enzymes, as mentioned earlier. In vivo studies have shown that 1-(Methoxymethyl)cyclopropanecarbonitrile exhibits antitumor activity in mice. 1-(Methoxymethyl)cyclopropanecarbonitrile has also been found to exhibit antifungal activity in rats.
実験室実験の利点と制限
One of the advantages of using 1-(Methoxymethyl)cyclopropanecarbonitrile in lab experiments is that it is a relatively simple and efficient compound to synthesize. 1-(Methoxymethyl)cyclopropanecarbonitrile is also stable under normal laboratory conditions, and it can be stored for extended periods without significant degradation. However, one of the limitations of using 1-(Methoxymethyl)cyclopropanecarbonitrile in lab experiments is that its mechanism of action is not well understood, which makes it difficult to design experiments that can elucidate its biological activity.
将来の方向性
There are several future directions for the study of 1-(Methoxymethyl)cyclopropanecarbonitrile. One direction is to investigate the mechanism of action of 1-(Methoxymethyl)cyclopropanecarbonitrile in more detail. This could involve the use of advanced biochemical and biophysical techniques to study the interactions between 1-(Methoxymethyl)cyclopropanecarbonitrile and its target enzymes. Another direction is to explore the potential applications of 1-(Methoxymethyl)cyclopropanecarbonitrile in materials science. This could involve the synthesis of new cyclopropane-based polymers and materials using 1-(Methoxymethyl)cyclopropanecarbonitrile as a precursor. Finally, further studies could be conducted to evaluate the potential of 1-(Methoxymethyl)cyclopropanecarbonitrile as a therapeutic agent for the treatment of cancer, fungal infections, and viral infections.
Conclusion:
In conclusion, 1-(Methoxymethyl)cyclopropanecarbonitrile is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(Methoxymethyl)cyclopropanecarbonitrile is a cyclopropane derivative that has a methoxymethyl group attached to the cyclopropane ring, and a cyano group attached to the carbon atom of the ring. 1-(Methoxymethyl)cyclopropanecarbonitrile has been found to exhibit anticancer, antifungal, and antiviral activities. 1-(Methoxymethyl)cyclopropanecarbonitrile has also been investigated for its potential as a building block for the synthesis of biologically active compounds. The synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile is a simple and efficient method that involves the reaction of cyclopropanecarboxylic acid with methanol and sodium methoxide to form the corresponding methoxy ester, which is then reacted with sodium cyanide to form 1-(Methoxymethyl)cyclopropanecarbonitrile. Further studies are needed to investigate the mechanism of action of 1-(Methoxymethyl)cyclopropanecarbonitrile in more detail and to explore its potential applications in materials science and as a therapeutic agent.
Safety and Hazards
特性
IUPAC Name |
1-(methoxymethyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-8-5-6(4-7)2-3-6/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNTZMSQCKBZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1267146-97-3 | |
| Record name | 1-(methoxymethyl)cyclopropane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride](/img/structure/B1458132.png)



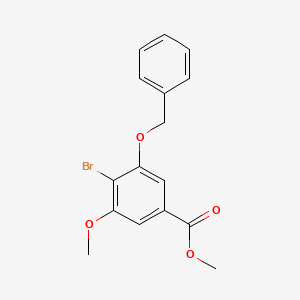
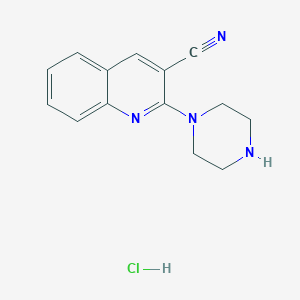
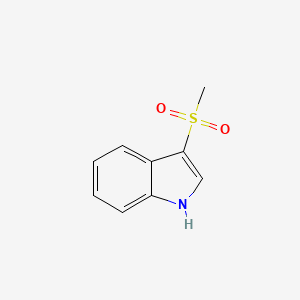
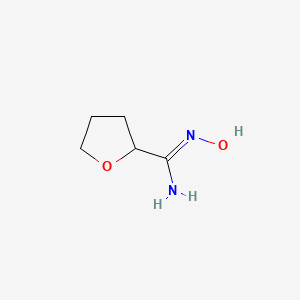
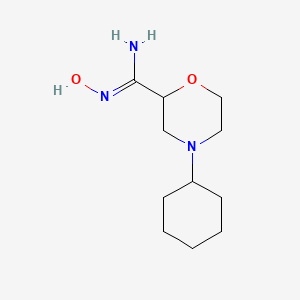
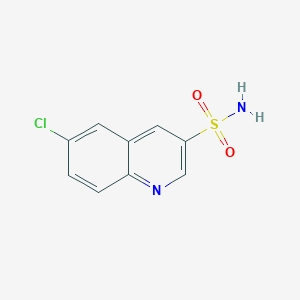

![Spiro[2.3]hexane-5-carbaldehyde](/img/structure/B1458150.png)
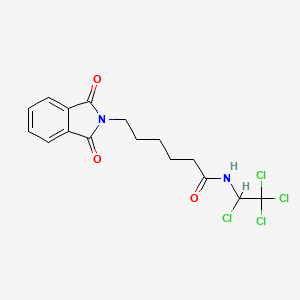
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine](/img/structure/B1458153.png)